(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
Overview
Description
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C₇H₆F₄N₂ It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluoro group at the 4-position and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired hydrazine derivative. The general reaction scheme is as follows:
[ \text{4-Fluoro-3-(trifluoromethyl)aniline} + \text{Hydrazine hydrate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazine derivatives.
Scientific Research Applications
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the functionalization of materials such as graphene oxide, enhancing their properties for applications in electronics and photovoltaics.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Agrochemicals: The compound is used in the development of new agrochemical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine depends on its specific application. In organic synthesis, it acts as a nucleophile, participating in various substitution and addition reactions. In materials science, it can act as a reductant, facilitating the reduction and functionalization of materials such as graphene oxide. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparison with Similar Compounds
(4-Trifluoromethylphenyl)hydrazine: Similar structure but lacks the fluoro group at the 4-position.
(3-Trifluoromethylphenyl)hydrazine: Similar structure but lacks the fluoro group at the 4-position and has the trifluoromethyl group at the 3-position.
(4-Fluorophenyl)hydrazine: Similar structure but lacks the trifluoromethyl group at the 3-position.
Uniqueness: (4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both fluoro and trifluoromethyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in organic synthesis and materials science.
Properties
IUPAC Name |
[4-fluoro-3-(trifluoromethyl)phenyl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVWTLIAAUXYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379232 | |
Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105224-02-0 | |
Record name | [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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